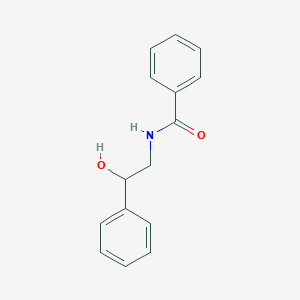
N-(2-hydroxy-2-phenylethyl)benzamide
Descripción general
Descripción
N-(2-hydroxy-2-phenylethyl)benzamide, also known as 2-PEA-Na, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
N-(2-hydroxy-2-phenylethyl)benzamide (SAL-3) has been extensively studied for its unique spectroscopic properties, particularly its fluorescence effects. Studies have demonstrated its interesting phenomenon of dual fluorescence in aqueous solutions with various hydrogen ion concentrations and in different solvent mixtures. These effects are associated with conformational changes and excited state intramolecular proton transfer (ESIPT) processes (Niemczynowicz et al., 2020). Further research also explores the effects of solvent polarity on its dual fluorescence emission, underlining the compound's potential in spectroscopic applications (Niemczynowicz et al., 2019).
Anticancer Applications
Research has explored the use of substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds similar to N-(2-hydroxy-2-phenylethyl)benzamide, for their antiproliferative and cytotoxic activities in various cancer cell lines. Some derivatives of this compound have shown promise in inducing apoptosis in cancer cells, such as in melanoma cell lines (Imramovský et al., 2013).
Antimicrobial and Antifungal Activity
Studies have also demonstrated the potential antimicrobial and antifungal activities of derivatives of N-(2-hydroxy-2-phenylethyl)benzamide. For example, research has shown that certain derivatives exhibit significant activity against phytopathogenic fungi and yeast strains, suggesting potential applications in controlling fungal infections (Ienascu et al., 2018).
Polymer Synthesis
N-(2-hydroxy-2-phenylethyl)benzamide derivatives have been utilized in the synthesis of functionalized polymers. Research in this area includes the development of novel synthesis methods for aromatic amide and carboxyl functionalized polymers, highlighting its utility in advanced material science (Summers & Quirk, 1998).
Propiedades
Nombre del producto |
N-(2-hydroxy-2-phenylethyl)benzamide |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-(2-hydroxy-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |
Clave InChI |
JZUOCQXDQFRPAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
Solubilidad |
36.2 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
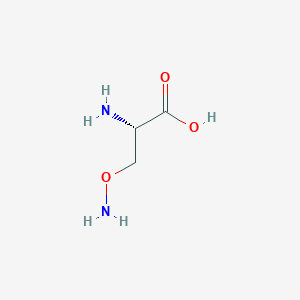
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
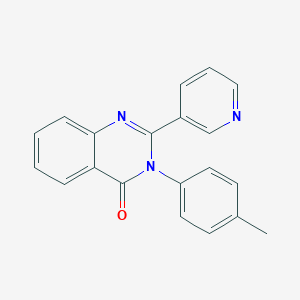
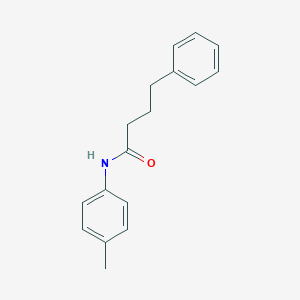
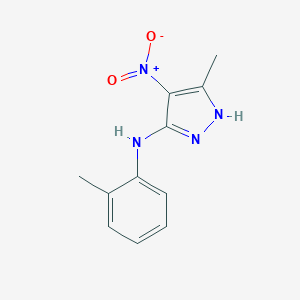
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)


![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)